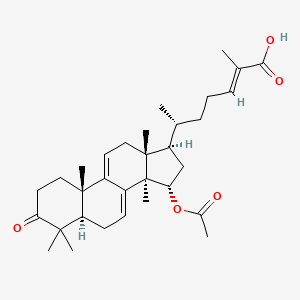
Ganodersäure T-Q
Übersicht
Beschreibung
Ganoderic acid T-Q (Ganodermic acid T-Q) is a natural product that can be found in Ganoderma lucidum . It is one of the important secondary metabolites acquired from Ganoderma lucidum with a wide range of pharmacological activities and therapeutic effects on human ailments . They are triterpenes with four cyclic and two linear isoprenes and products of the mevalonate pathway .
Synthesis Analysis
Ganoderic acids are usually produced at very low concentrations and the producing mushroom requires tedious field cultivation for industrial application . The elucidation of ganoderic acid biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield .Molecular Structure Analysis
The molecular weight of Ganoderic acid T-Q is 510.70 and its formula is C32H46O5 . The main metabolic soft spots of Ganoderic acid T-Q are 3, 7, 11, 15, 23-carbonyl groups (or hydroxyl groups) and 12, 20, 28 (29)-carbon atoms .Chemical Reactions Analysis
Ganoderic acids are triterpenes with four cyclic and two linear isoprenes and products of the mevalonate pathway . The signal intensity on the C-2, C-6, C-11, C-12, C-16, and C-23 positions, as illustrated by a doubling in the amount of 13 C-NMR detection, suggested that the amount of oxidized triterpenes were significantly increased .Physical And Chemical Properties Analysis
The lengths of C–H bonds are about 1.1 Å; the lengths of C=C double bonds are about 1.36 Å; the lengths of C=O double bonds are about 1.22 Å; the lengths of C–C single bonds are about 1.5―1.6 Å; and the lengths of C–O single bonds are about 1.35―1.5 Å .Wissenschaftliche Forschungsanwendungen
Antitumor-Aktivität
Ganodersäure T-Q (GAT) hat eine signifikante Antitumor-Aktivität gezeigt . Sie wurde aus Ganoderma lucidum-Mycelien extrahiert und für experimentelle und theoretische Studien gereinigt . Die Forschung zu ihren molekularen, strukturellen und spektralen Eigenschaften könnte tiefere Einblicke in ihre Funktionen und bessere Anwendungen in der Antitumortherapie liefern .
Antimykobakterielle Aktivität
Neben ihren Antitumoreigenschaften zeigt GAT auch antimykobakterielle Aktivität . Dies deutet darauf hin, dass sie zur Behandlung von durch Mykobakterien verursachten Krankheiten wie Tuberkulose eingesetzt werden könnte .
Wiederherstellung der Arzneimittel-Empfindlichkeit
Forschungsergebnisse haben gezeigt, dass die Verwendung von Ganodersäure-R (GA-R), einer Art von Ganodersäure, die Empfindlichkeit von multiresistenten Zellen gegenüber Antitumor-Medikamenten wiederherstellen kann . Dies deutet darauf hin, dass Ganodersäuren, einschließlich GAT, möglicherweise in Kombination mit anderen Medikamenten eingesetzt werden könnten, um die Arzneimittelresistenz in der Krebstherapie zu überwinden .
Hemmung der Histamin-Freisetzung
Ganodersäuren, einschließlich GAT, haben sich als Hemmstoffe der Histamin-Freisetzung erwiesen . Dies deutet darauf hin, dass sie zur Behandlung von allergischen Reaktionen und anderen Erkrankungen eingesetzt werden könnten, bei denen die Histamin-Freisetzung ein Problem darstellt .
Hemmung der Cholesterin-Synthese
Ganodersäuren wurden als Hemmstoffe der Cholesterin-Synthese gefunden . Dies deutet darauf hin, dass GAT möglicherweise zur Behandlung von hohen Cholesterinspiegeln eingesetzt werden könnte .
Antihypertensive Eigenschaften
Ganodersäuren haben auch antihypertensive Eigenschaften gezeigt . Dies deutet darauf hin, dass GAT zur Behandlung von Bluthochdruck eingesetzt werden könnte .
Anti-HIV-Aktivität
Ganodersäuren haben eine anti-humane Immunschwächevirus (HIV)-Aktivität gezeigt . Dies deutet darauf hin, dass GAT möglicherweise zur Behandlung von HIV eingesetzt werden könnte .
Immunmodulationsfunktionen
Es wurde berichtet, dass Ganodersäuren, einschließlich GAT, Immunmodulationsfunktionen besitzen . Dies deutet darauf hin, dass sie zur Modulation der Immunantwort bei verschiedenen Erkrankungen eingesetzt werden könnten .
Wirkmechanismus
Target of Action
Ganoderic acid T-Q, a natural product found in Ganoderma lucidum, primarily targets the process of tubulin polymerization . It also inhibits the proliferation of HCT-116 cells, a human colon carcinoma cell line .
Mode of Action
Ganoderic acid T-Q interacts with its targets by stimulating tubulin polymerization . This interaction results in the inhibition of tumor invasion in vitro and metastasis in vivo . It also suppresses the migration of 95-D cells, a highly metastatic human lung tumor cell line .
Biochemical Pathways
Ganoderic acid T-Q affects the mevalonate pathway, which is responsible for the biosynthesis of terpenoids . This pathway uses acetyl-coenzyme A as an initial substrate, which condenses to form 3-hydroxy-3-methylglutaryl-CoA, and subsequently reduced to form mevalonate . The downstream effects include the formation of isopentenyl-diphosphate and its double bond isomer dimethylallyl pyrophosphate, which further condenses to form sesquiterpenes, triterpenes, and steroids .
Result of Action
The molecular and cellular effects of Ganoderic acid T-Q’s action include the inhibition of cancer cell invasion in vitro and metastasis in vivo . It effectively inhibits the nuclear translocation of nuclear factor-KB and the degradation of inhibitor of KB-α, which leads to down-regulated expression of matrix metalloproteinase-9, inducible nitric oxide synthase, and urokinase-type plasminogen activator .
Action Environment
The action, efficacy, and stability of Ganoderic acid T-Q can be influenced by various environmental factors. For instance, the biosynthesis of Ganoderic acids, including Ganoderic acid T-Q, can be regulated by environmental factors such as nutritional conditions, physical means, and single chemical or biological signals . Various signaling molecules such as ROS, Ca 2+, NO, H 2 S, cAMP, and others are involved in Ganoderic acid T-Q biosynthesis regulation in response to environmental factors .
Safety and Hazards
Zukünftige Richtungen
The elucidation of ganoderic acid biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield . This study provides some inspiration for the research into the anti-tumor targets and mechanisms of ganoderic acid and its derivatives, as well as for the discovery of active candidates based on this series .
Eigenschaften
IUPAC Name |
(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O5/c1-19(10-9-11-20(2)28(35)36)24-18-27(37-21(3)33)32(8)23-12-13-25-29(4,5)26(34)15-16-30(25,6)22(23)14-17-31(24,32)7/h11-12,14,19,24-25,27H,9-10,13,15-18H2,1-8H3,(H,35,36)/b20-11+/t19-,24-,25+,27+,30-,31-,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVABUELIHJXLKP-JBOPJBCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164932 | |
| Record name | (15α,24E)-15-(Acetyloxy)-3-oxolanosta-7,9(11),24-trien-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112430-66-7 | |
| Record name | (15α,24E)-15-(Acetyloxy)-3-oxolanosta-7,9(11),24-trien-26-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112430-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (15α,24E)-15-(Acetyloxy)-3-oxolanosta-7,9(11),24-trien-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do Ganoderma triterpenoids interact with neuraminidase, and what are the downstream effects?
A1: Unfortunately, the abstract provided for the paper "Inhibition of neuraminidase by Ganoderma triterpenoids and implications for neuraminidase inhibitor design" does not specify the exact mechanism of interaction between Ganoderma triterpenoids and neuraminidase []. Further research and access to the full text are needed to understand the downstream effects of this interaction.
Q2: Can you elaborate on the tubulin polymerization-stimulating activity of Ganoderma triterpenoids?
A2: Similar to the previous question, the provided abstract for the paper "Tubulin polymerization-stimulating activity of Ganoderma triterpenoids" lacks details about the specific mechanism by which these compounds stimulate tubulin polymerization []. More information is required from the full text to elaborate on this activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


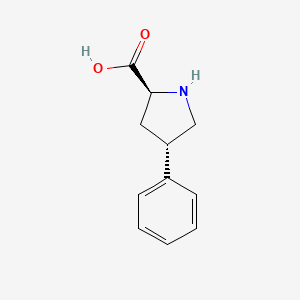
![6-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1590719.png)
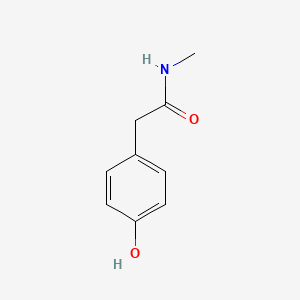
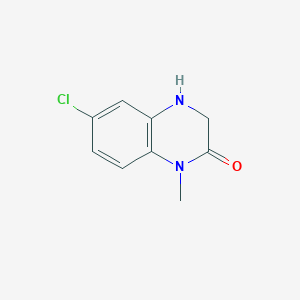
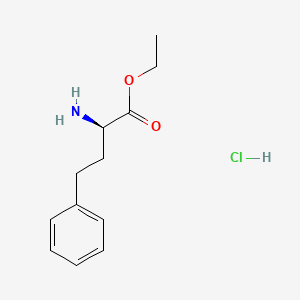
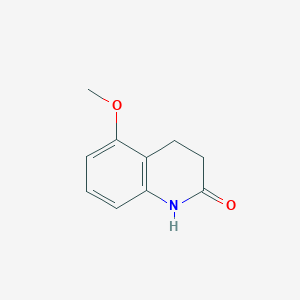

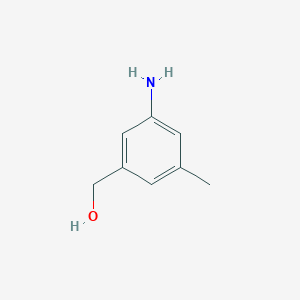
![Magnesium,bromo[3-(phenylmethoxy)phenyl]-](/img/structure/B1590732.png)
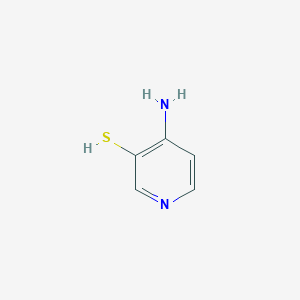
![2-Methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid](/img/structure/B1590734.png)
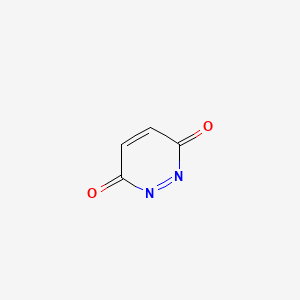

![Imidazo[1,2-A]pyrazin-8(7H)-one](/img/structure/B1590739.png)
